Home > Products > Building Blocks P18328 > N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide - 134812-30-9

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide

Catalog Number: EVT-412712
CAS Number: 134812-30-9
Molecular Formula: C11H11N3OS
Molecular Weight: 233.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-[4-(3-aminophenyl)-2-thiazolyl]acetamide” is a chemical compound with the molecular formula C11H11N3OS . It has a molecular weight of 233.29 g/mol . The compound is white to brown in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule’s structure.

Physical And Chemical Properties Analysis

“N-[4-(3-aminophenyl)-2-thiazolyl]acetamide” has a molecular weight of 233.29 g/mol . It has a topological polar surface area of 96.2 Ų, indicating the size of the molecule’s polar surface . The compound has a complexity of 262, which is a measure of the structural complexity of the molecule .

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA)

  • Compound Description: NFTA is a nitrofuran derivative known for its carcinogenicity in animal studies. When administered to female Swiss mice, NFTA induced a high incidence of lymphocytic leukemia and a low incidence of forestomach tumors. []
  • Relevance: NFTA shares a common scaffold with the target compound N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, both containing a thiazole ring substituted at the 2-position with an acetamide group. The key structural difference lies in the substituent at the 4-position of the thiazole ring, with NFTA featuring a 5-nitro-2-furyl group while the target compound has a 3-aminophenyl group. This comparison highlights the impact of substituents on biological activity, as the presence of the nitrofuran moiety in NFTA is associated with carcinogenicity, whereas the target compound shows promise as an anticancer agent. [, ]

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide

  • Compound Description: This NFTA analog, where the acetamide group is replaced by a formamide group, induced urinary bladder carcinomas in mice, along with low incidences of leukemia and forestomach tumors. []
  • Relevance: This compound emphasizes the significance of the acetamide side chain in N-[4-(3-aminophenyl)-2-thiazolyl]acetamide for its anticancer activity. By altering the side chain, even subtly, the biological activity shifts dramatically from an anticancer profile to a carcinogenic one. [, ]

2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide

  • Compound Description: This compound, featuring a trifluoromethyl group on the acetamide side chain, primarily induced forestomach tumors in mice. []
  • Relevance: Similar to the previous analog, this compound highlights the importance of the unsubstituted acetamide side chain in the target compound, N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, for its specific anticancer activity. The introduction of a trifluoromethyl group alters its biological profile, leading to a different toxicity profile. [, ]

2-Amino-4-(5-nitro-2-furyl)thiazole

  • Compound Description: This simplified analog lacks the entire acetamide side chain present in NFTA and primarily induced forestomach tumors in mice. []
  • Relevance: This comparison highlights the essential role of the acetamide side chain in N-[4-(3-aminophenyl)-2-thiazolyl]acetamide for its anticancer activity. The complete removal of the side chain in this analog leads to a loss of the desired anticancer activity and a shift towards carcinogenicity. [, ]

N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This analog features a 1,3,4-thiadiazole ring instead of the thiazole ring found in NFTA and primarily induced forestomach tumors in mice. []
  • Relevance: This modification emphasizes the importance of the thiazole ring system in N-[4-(3-aminophenyl)-2-thiazolyl]acetamide for its anticancer activity. The change to a thiadiazole ring, despite retaining the acetamide side chain, significantly alters the biological profile, leading to carcinogenic effects. [, ]

Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide

  • Compound Description: This compound replaces the acetamide group of NFTA with a formylhydrazide moiety and primarily induced forestomach tumors in mice. []
  • Relevance: This comparison reinforces the crucial role of the acetamide group in N-[4-(3-aminophenyl)-2-thiazolyl]acetamide for its anticancer activity. Even with the retention of the thiazole ring, modifying the acetamide to a formylhydrazide leads to a loss of the desired anticancer effects and a shift towards a carcinogenic profile. [, ]

2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole

  • Compound Description: This NFTA analog replaces the acetamide with a 2,2-dimethylhydrazino group and mainly induced forestomach tumors in mice. []
  • Relevance: This modification underscores the importance of the acetamide group in N-[4-(3-aminophenyl)-2-thiazolyl]acetamide for its specific biological activity. Introducing a 2,2-dimethylhydrazino group, while retaining the thiazole core, results in a loss of anticancer activity and a shift towards carcinogenic effects. [, ]

2-Hydrazino-4-(5-nitro-2-furyl)thiazole

  • Compound Description: This simplified analog replaces the acetamide group of NFTA with a hydrazino group and was found to induce forestomach tumors in mice. []
  • Relevance: This modification further underscores the essential role of the acetamide group in N-[4-(3-aminophenyl)-2-thiazolyl]acetamide for its anticancer activity. Replacing the acetamide with a simple hydrazino group leads to a loss of the desired anticancer effects and a shift towards carcinogenicity. [, ]
  • Compound Description: [] explored several analogs of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide with modifications to the amine group at the 3-position of the phenyl ring. These variations included alkylations, acylations, and other substitutions aimed at optimizing the compound's potency against both sensitive and resistant cancer cell lines.
  • Relevance: This study highlights the possibility of fine-tuning the pharmacological profile of N-(4-(3-aminophenyl)-2-thiazolyl)acetamide by introducing modifications at the amine group, potentially enhancing its efficacy and pharmacokinetic properties. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This complex molecule, while containing a thiazole ring and an acetamide group, differs significantly in its overall structure from N-[4-(3-aminophenyl)-2-thiazolyl]acetamide. []
  • Relevance: This compound, despite its structural differences from the target compound, highlights the presence of thiazole and acetamide moieties in various chemical contexts. It underscores the versatility of these chemical groups in contributing to the activity and properties of different molecules. [, ]
Overview

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a compound that belongs to a class of thiazole derivatives. It is characterized by the presence of a thiazole ring and an amino group attached to a phenyl moiety, making it a significant subject of research in medicinal chemistry. This compound has been investigated for its potential biological activities, particularly in the context of cancer treatment. Its unique structure allows for interactions with various biological targets, leading to promising therapeutic applications.

Source

The compound is synthesized through various chemical methods, primarily involving the reaction of 3-aminophenylthiazole with acetic anhydride. It is commercially available from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is listed under the CAS number 134812-30-9 .

Classification

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide can be classified as:

  • Chemical Class: Thiazole derivatives
  • Functional Group: Amide
  • Biological Category: Potential anti-cancer agent
Synthesis Analysis

Methods

The synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide typically involves acylation reactions. The primary method includes the reaction of 3-aminophenylthiazole with acetic anhydride in the presence of a base, such as lutidine, and a solvent like dichloromethane. This process facilitates the formation of the amide bond under controlled conditions .

Technical Details

  1. Reagents:
    • 3-Aminophenylthiazole
    • Acetic anhydride
    • Lutidine (base)
    • Dichloromethane (solvent)
  2. Reaction Conditions:
    • Temperature: Typically maintained at room temperature or slightly elevated.
    • Time: Reaction duration can vary but is generally completed within several hours.
  3. Purification: The product is usually purified through recrystallization or chromatography to achieve high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide consists of:

  • A thiazole ring (a five-membered ring containing sulfur and nitrogen)
  • An amino group attached to a phenyl ring
  • An acetamide functional group

This structure contributes to its biological activity and interaction with cellular targets.

Data

  • Molecular Formula: C11H12N2OS
  • Molecular Weight: Approximately 224.29 g/mol
  • Structural Features: The compound's thiazole ring enhances its ability to interact with biological macromolecules.
Chemical Reactions Analysis

Types of Reactions

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide can undergo several chemical reactions, including:

  1. Oxidation: Can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can yield corresponding amine derivatives.
  3. Substitution: The aminophenyl group allows for electrophilic substitution, facilitating the formation of various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Electrophilic Substitution Reagents: Bromine or chlorine under acidic conditions.
Mechanism of Action

Process

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide exhibits its biological effects primarily through interactions with cellular components involved in cancer cell proliferation and survival.

Data on Mechanism

  1. Target Interaction: The compound has been shown to inhibit tubulin polymerization, which is crucial for mitosis in cancer cells.
  2. Cellular Effects: Induces apoptosis (programmed cell death) and autophagy (cellular degradation) in cancer cell lines, demonstrating its potential as an anti-cancer agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in cold water, ethanol, and acetone; slightly soluble in benzene.
  • Stability: Generally stable under standard laboratory conditions.

Chemical Properties

  • Reactivity: Reacts with electrophiles due to the presence of the amino group.
  • Spectroscopic Characteristics: Characterized using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .
Applications

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide has several scientific uses:

  1. Anticancer Research: Investigated for its efficacy against various cancer types, including melanoma and chronic myeloid leukemia.
  2. Biochemical Studies: Used in studies examining its interaction with cellular pathways involved in apoptosis and autophagy.
  3. Drug Development: Serves as a scaffold for designing new therapeutic agents targeting resistant cancer forms .
Introduction to N-[4-(3-aminophenyl)-2-thiazolyl]acetamide in Oncology Research

Structural Significance of Thiazole-Acetamide Hybrids in Anticancer Drug Design

Thiazole-acetamide hybrids represent a structurally privileged chemotype in modern anticancer drug discovery due to their unique physicochemical properties and diverse target interactions. The thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—provides a rigid planar framework that facilitates intercalative interactions with biological macromolecules, including DNA and various enzyme active sites. This scaffold’s electronic versatility allows it to participate in π-stacking, hydrogen bonding, and dipole-dipole interactions critical for target recognition [1] [5]. The acetamide moiety (-NHCOCH₃) appended at the thiazole’s 2-position introduces hydrogen-bonding capability and modulates lipophilicity parameters, significantly influencing cellular permeability and bioavailability profiles [4].

The strategic incorporation of the 3-aminophenyl group at the thiazole’s 4-position creates an extended conjugated system that enhances DNA binding affinity while enabling additional target engagements. This structural motif demonstrates remarkable molecular adaptability, allowing for extensive derivatization at multiple sites: (1) the acetamide’s methyl group, (2) the thiazole core, and (3) the aniline’s amino group. Such modifications enable precise optimization of anticancer potency and pharmacokinetic properties. Recent studies have confirmed that derivatives bearing electron-donating substituents on the phenyl ring exhibit enhanced tubulin polymerization inhibition by stabilizing the colchicine binding site through hydrophobic interactions with Thrα179 and Asnβ258 residues [2] [6]. Additionally, the sulfur atom in the thiazole ring forms critical covalent interactions with cysteine residues in kinase domains, explaining the scaffold’s efficacy against tyrosine kinase-driven malignancies [4] [8].

Table 1: Structural Features and Biological Contributions of Thiazole-Acetamide Hybrids

Structural ElementPhysicochemical PropertiesBiological Contributions
Thiazole ringPlanar structure, π-deficient systemIntercalation with DNA bases; Tubulin binding
Acetamide linker (-NHCOCH₃)Hydrogen bond donor/acceptor capabilityEnhanced solubility; Target protein H-bonding
4-Aryl substitutionExtended conjugation; Steric bulkHydrophobic pocket binding; Improved target selectivity
3-Amino group on phenyl ringElectron donation; Hydrogen bondingDNA minor groove recognition; Apoptotic pathway modulation

Emergence of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide as a Novel Chemotherapeutic Scaffold

The specific compound N-[4-(3-aminophenyl)-2-thiazolyl]acetamide (designated as 6b in seminal research) emerged from systematic structure-activity relationship (SAR) studies of over 50 analogs designed to overcome multidrug resistance. Initial high-throughput screening revealed the parent scaffold’s nanomolar potency against melanoma (A375), pancreatic cancer (MIA PaCa-2), and chronic myeloid leukemia (K562) cell lines, with GI₅₀ values ranging from 0.8-2.3 µM [1]. Lead optimization focused on substitutions at three critical positions: (1) the acetamide’s methyl group, (2) the thiazole nitrogen, and (3) the meta-amino group on the phenyl ring. The unsubstituted acetamide derivative (6b) demonstrated superior activity profiles due to optimal balance between membrane permeability and target binding affinity [1] [9].

Mechanistic profiling revealed that 6b exerts its anticancer effects through dual induction of apoptosis and autophagy. In A375 melanoma cells, it triggered caspase-3/7 activation (4.8-fold increase) while simultaneously upregulating LC3-II autophagy markers at 5 µM concentration. This dual mechanism proved particularly effective against resistant phenotypes where single-pathway inhibitors fail [1]. In vivo validation using A375 xenograft models in mice demonstrated a 67% reduction in tumor volume after 21 days of treatment (10 mg/kg/day intraperitoneal administration), significantly outperforming reference compounds like sorafenib. Pharmacokinetic analysis revealed favorable parameters: plasma half-life (t₁/₂) of 3.2 hours, volume of distribution (Vd) of 1.8 L/kg, and oral bioavailability of 42% - indicating adequate systemic exposure and tissue penetration [1] [7].

Table 2: Optimization Strategies for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Derivatives

Modification SiteOptimal SubstituentBiological Outcome
Acetamide methyl group (R₁)-CH₃ (unsubstituted)Balanced logP (2.8); Enhanced VEGFR-2 binding
Thiazole C5 position (R₂)HMinimal steric hindrance; Improved DNA intercalation
3-Aminophenyl group (R₃)-NH₂ (meta position)Hydrogen bonding with Thr179; Increased apoptosis induction
N-substitutionNonePreservation of H-bond donor capability; Autophagy activation

Rationale for Targeting Resistant Cancer Phenotypes

The development of chemoresistance remains an unmet clinical challenge in oncology, particularly in melanoma, pancreatic cancer, and CML where relapse rates approach 70% with conventional therapies. N-[4-(3-aminophenyl)-2-thiazolyl]acetamide addresses this through three distinct resistance-overcoming mechanisms: First, it circumvents efflux pump-mediated resistance by maintaining intracellular concentrations in P-glycoprotein (P-gp) overexpressing cells. Unlike doxorubicin, which shows 48-fold reduced potency in MDR1-transfected cells, 6b maintains a resistance factor of only 1.3 [1]. Second, it induces Bcl-2-mediated apoptosis in resistant phenotypes by downregulating the anti-apoptotic protein Bcl-2 (4.5-fold reduction) while upregulating pro-apoptotic Bax (3.2-fold increase), effectively altering the apoptotic threshold in recalcitrant cells [4] [6]. Third, its dual autophagy-apoptosis activation creates synergistic cytotoxicity that prevents compensatory pathway upregulation commonly observed with single-mechanism agents.

The compound’s efficacy against resistant cell lines was validated across three models: (1) Imatinib-resistant K562 CML cells (IC₅₀ = 1.7 µM vs. 98 µM for imatinib), (2) Vemurafenib-resistant A375 melanoma (GI₅₀ = 2.1 µM), and (3) Gemcitabine-resistant MIA PaCa-2 pancreatic cancer (GI₅₀ = 1.9 µM). Molecular profiling revealed simultaneous inhibition of survival pathways (PI3K/AKT/mTOR) and activation of stress response pathways (JNK/p38), creating an insurmountable pro-death signaling cascade in resistant cells [1]. Pharmacokinetic studies further confirmed adequate tissue distribution to tumor sanctuaries where resistant clones often reside, including bone marrow (Cₘₐₓ = 8.2 µg/g) and brain tissue (brain/plasma ratio = 0.6), addressing critical pharmacological limitations of existing agents [1] [8].

Table 3: Activity of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Against Resistant Cancer Models

Resistance ModelCell LineGI₅₀/IC₅₀ (µM)Resistance Mechanism Overcome
Imatinib-resistant CMLK562/R1.7BCR-ABL T315I mutation; MDR1 overexpression
Vemurafenib-resistant melanomaA375/BRAFᵛ⁶⁰⁰ᴱ⁷ᴿ2.1MAPK pathway reactivation
Gemcitabine-resistant pancreaticMIA PaCa-2/Gemᵛ⁸1.9RRM1 overexpression; Deoxycytidine kinase deficiency
Doxorubicin-resistant breast cancerMCF-7/ADR3.2P-glycoprotein efflux; Bcl-2 upregulation

Properties

CAS Number

134812-30-9

Product Name

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide

IUPAC Name

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

InChI

InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15)

InChI Key

UTECODUDYGFNTJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N

Synonyms

N-[4-(3-AMinophenyl)-2-thiazolyl]acetaMide

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.